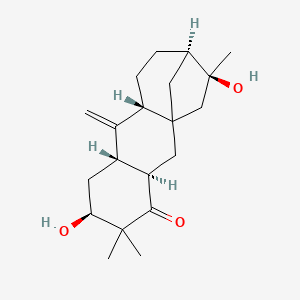
Leucothol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucothol A is a complex organic compound characterized by its tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucothol A typically involves multiple steps, including cyclization reactions to form the tetracyclic core and subsequent functionalization to introduce the hydroxyl and methylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Leucothol A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Pharmacological Applications
Leucothol A has shown promise in various pharmacological studies:
- Anticancer Activity : Research indicates that extracts containing this compound exhibit potent cytotoxic effects against several cancer cell lines, including breast, lung, colorectal, and nasopharyngeal cancer cells . This suggests its potential as a lead compound in the development of new anticancer therapies.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Activity : Some studies have reported that compounds similar to this compound exhibit antimicrobial properties, which could be explored for developing new antibiotics or antifungal treatments .
Agricultural Applications
In agriculture, this compound and related compounds are being investigated for their potential benefits:
- Plant Growth Promotion : Research has indicated that certain compounds from Leucothoe species can enhance plant growth under specific nutrient conditions. For instance, studies on Leucothoe fontanesiana demonstrated improved growth rates when treated with nitrate-based fertilizers .
- Pest Resistance : The bioactive compounds found in Leucothoe may contribute to natural pest resistance, offering an alternative to synthetic pesticides. This could lead to more sustainable agricultural practices.
Environmental Applications
This compound's ecological role is also noteworthy:
- Commensal Relationships : The amphipod species Leucothoe nagatai has been observed to have symbiotic relationships with marine organisms such as tunicates. These relationships can provide insights into marine biodiversity and ecosystem health .
- Bioremediation Potential : Compounds derived from Leucothoe species may play a role in bioremediation efforts due to their ability to interact with various environmental pollutants. Further research is needed to explore this application fully.
Case Study 1: Anticancer Activity
A study conducted by Suwanborirux et al. (2002) explored the cytotoxic effects of extracts from Ecteinascidia thurstoni, which harbors Leucothoe spinicarpa. The study found significant activity against multiple cancer cell lines, suggesting that compounds like this compound could be isolated and further studied for their therapeutic potential.
Case Study 2: Plant Growth Enhancement
In a controlled greenhouse study on Leucothoe fontanesiana, researchers examined the effects of various nitrogen sources on plant growth. The results indicated that plants treated with nitrate showed superior growth compared to those treated with ammonium or urea . This highlights the potential for using compounds from Leucothoe species in enhancing agricultural productivity.
Mécanisme D'action
The mechanism of action of Leucothol A involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the methylidene group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R,6S,8S,10R,13R,14R)-14-hydroxy-5,5,14-trimethyl-9-methylidene-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.03,8]hexadecan-4-one .
- (1S,3S,6S,8R,10R,13R,14R)-3,14-dihydroxy-5,5,14-trimethyl-9-methylidene-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.03,8]hexadecan-4-one .
Uniqueness
The uniqueness of Leucothol A lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
39012-11-8 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(3R,6S,8S,10R,13R,14S)-6,14-dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one |
InChI |
InChI=1S/C20H30O3/c1-11-13-7-16(21)18(2,3)17(22)14(13)9-20-8-12(5-6-15(11)20)19(4,23)10-20/h12-16,21,23H,1,5-10H2,2-4H3/t12-,13-,14-,15+,16+,19+,20?/m1/s1 |
Clé InChI |
PPCGOUZKOFOMBR-RNAXHOLBSA-N |
SMILES |
CC1(C(CC2C(C1=O)CC34CC(CCC3C2=C)C(C4)(C)O)O)C |
SMILES isomérique |
C[C@@]1(CC23C[C@H]1CC[C@H]2C(=C)[C@H]4C[C@@H](C(C(=O)[C@@H]4C3)(C)C)O)O |
SMILES canonique |
CC1(C(CC2C(C1=O)CC34CC(CCC3C2=C)C(C4)(C)O)O)C |
Synonymes |
leucothol A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















